N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride
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Overview
Description
N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride is a chemical compound with the molecular formula C9H15ClN2O3S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminoethoxy group attached to a phenyl ring, which is further connected to a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrophenol and 2-aminoethanol.
Formation of Intermediate: The first step involves the reaction of 4-nitrophenol with 2-aminoethanol to form 4-(2-aminoethoxy)phenol.
Sulfonation: The intermediate is then subjected to sulfonation using methanesulfonyl chloride in the presence of a base, such as triethylamine, to yield N-[4-(2-aminoethoxy)phenyl]methanesulfonamide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-aminoethoxy)phenyl]methanesulfonamide
- N-[4-(2-aminoethoxy)phenyl]ethanesulfonamide
- N-[4-(2-aminoethoxy)phenyl]propanesulfonamide
Uniqueness
N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride is unique due to its specific structural features, such as the presence of the methanesulfonamide group and the hydrochloride salt form. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
N-[4-(2-aminoethoxy)phenyl]methanesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S.ClH/c1-15(12,13)11-8-2-4-9(5-3-8)14-7-6-10;/h2-5,11H,6-7,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONPFSISVXRXDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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